molecular formula C14H15N3O3S B2544217 2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone CAS No. 51487-25-3

2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone

Cat. No. B2544217
CAS RN: 51487-25-3
M. Wt: 305.35
InChI Key: WXOUBDUZBCHZDD-UHFFFAOYSA-N
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Description

The compound "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" appears to be a derivative of the quinazolinone family, which is a class of compounds known for their diverse pharmacological activities. The quinazolinone core structure is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The specific compound is not directly mentioned in the provided papers, but it is related to the 2,3-dihydroquinazolin-4(1H)-ones and other quinazolinone derivatives discussed in the papers .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One efficient synthetic route for 2,3-dihydroquinazolin-4(1H)-ones is described using 2-morpholinoethanesulfonic acid as a new organocatalyst. This method represents a novel and straightforward approach to preparing quinazolinone derivatives. Additionally, the use of microwave irradiation technique has been successfully implemented to carry out the reactions in shorter times, which could potentially be applied to the synthesis of "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core. In the case of "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone," the core is likely modified with a hydroxy group at the 4-position and a thioether linkage to a morpholinoethanone moiety. The structure of related compounds, such as those described in the second paper, involves complex reactions leading to the formation of thiazolyl and oxathiolyldene rings, which indicates that the quinazolinone core can be elaborated into diverse structures with varying substituents .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can involve multiple pathways. For instance, the reaction of a thiourea derivative with 4-methoxyphenacyl bromide can lead to different products depending on the reaction conditions, indicating that quinazolinone derivatives can undergo kinetically or thermodynamically controlled reactions to yield various products. This suggests that "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" may also participate in diverse chemical reactions, potentially leading to a variety of products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" are not directly provided in the papers, we can infer that quinazolinone derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form hydrogen bonds due to the presence of nitrogen and oxygen atoms. The specific substituents on the quinazolinone core can further influence these properties, such as the hydroxy group potentially increasing solubility in polar solvents .

Scientific Research Applications

Photophysical Properties

Research on quinazolinone derivatives has explored their photophysical properties, demonstrating significant changes in these properties depending on solvent polarity. Such studies suggest potential applications in materials science, particularly in the development of fluorescent materials and sensors. (M. Pannipara et al., 2017)

Antimicrobial Activity

Synthesis of heterocyclic compounds including quinazolinone derivatives has been shown to yield compounds with antimicrobial activities. This implies possible applications in developing new antimicrobial agents. (Shawkat A. Abdel-Mohsen)

Synthesis and Chemical Properties

Studies on the synthesis and chemical properties of quinazolinone derivatives provide insights into the development of novel compounds with potential pharmacological activities. These activities range from antifungal and antidepressant to anticancer and cardio-protective properties. (Kaplaushenko Tm et al., 2016)

Anticonvulsant and Antimicrobial Activities

Research into new thioxoquinazolinone derivatives has identified compounds with broad-spectrum antimicrobial and potent anticonvulsant activities, suggesting potential applications in the treatment of bacterial infections and seizure disorders. (A. Rajasekaran et al., 2013)

Photoelectricity and Metal Complexation

Investigations into quinazolinone derivatives have also explored their application in the development of organic light-emitting diodes (OLEDs) and as ligands in metal complexation. This suggests their potential utility in electronic devices and coordination chemistry. (Tang Yin-min et al., 2014)

Future Directions

Given the wide range of biological activities exhibited by quinazoline and quinazolinone derivatives, they continue to be an area of active research in medicinal chemistry . Future work will likely focus on synthesizing new derivatives with improved activity and safety profiles.

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(17-5-7-20-8-6-17)9-21-14-15-11-4-2-1-3-10(11)13(19)16-14/h1-4H,5-9H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOUBDUZBCHZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone

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